Lipophilicity (LogP) Divergence Enables Tunable Membrane Permeability and Bioavailability Differentiation
The target compound exhibits a calculated LogP of 2.28, substantially exceeding that of the unsubstituted parent analog fenuron (LogP 0.98) and moderately exceeding that of the chloro-substituted analog monuron (LogP 1.94) [1]. This 1.3 to 1.34 LogP unit increase translates to a >20-fold higher octanol-water partition coefficient, directly impacting membrane permeability and biodistribution .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2845 |
| Comparator Or Baseline | Fenuron (1,1-Dimethyl-3-phenylurea): LogP = 0.98; Monuron (1,1-Dimethyl-3-(4-chlorophenyl)urea): LogP = 1.94 |
| Quantified Difference | ΔLogP = +1.30 (vs fenuron); ΔLogP = +0.34 (vs monuron) |
| Conditions | Calculated (XLogP3 / ACD/Labs) values; consistent across multiple chemical databases |
Why This Matters
Lipophilicity differences of this magnitude (>1 LogP unit) are pharmacokinetically significant, influencing passive membrane diffusion rates and tissue distribution profiles, thereby directly informing compound selection for cell-based assays or in vivo studies.
- [1] SIELC Technologies. Monuron. LogP: 1.94. View Source
